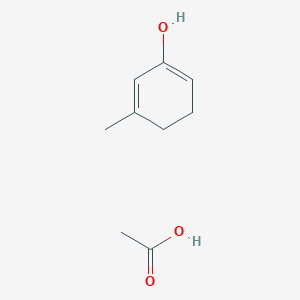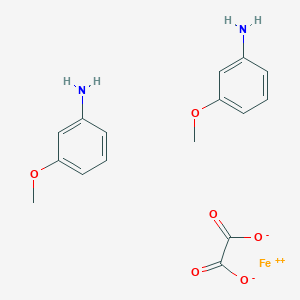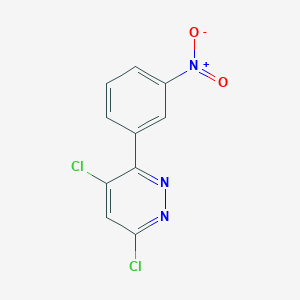
4,6-Dichloro-3-(3-nitrophenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-3-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound that contains a pyridazine ring substituted with chlorine atoms at the 4 and 6 positions and a nitrophenyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(3-nitrophenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenylhydrazine and 4,6-dichloropyridazine.
Condensation Reaction: The 3-nitrophenylhydrazine is reacted with 4,6-dichloropyridazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-3-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Reduction: Amino-substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives with additional functional groups.
科学研究应用
4,6-Dichloro-3-(3-nitrophenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 4,6-Dichloro-3-(3-nitrophenyl)pyridazine depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.
Agrochemical Activity: As a pesticide, it may disrupt essential biological processes in pests, such as enzyme function or cellular respiration.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-3-(2-nitrophenyl)pyridazine
- 4,6-Dichloro-3-(4-nitrophenyl)pyridazine
- 4,6-Dichloro-3-(3-aminophenyl)pyridazine
Uniqueness
4,6-Dichloro-3-(3-nitrophenyl)pyridazine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 4 and 6 positions of the pyridazine ring also contributes to its distinct chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
80591-52-2 |
|---|---|
分子式 |
C10H5Cl2N3O2 |
分子量 |
270.07 g/mol |
IUPAC 名称 |
4,6-dichloro-3-(3-nitrophenyl)pyridazine |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)13-14-10(8)6-2-1-3-7(4-6)15(16)17/h1-5H |
InChI 键 |
WJFDNXFKDDOTRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


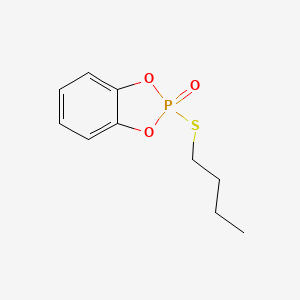
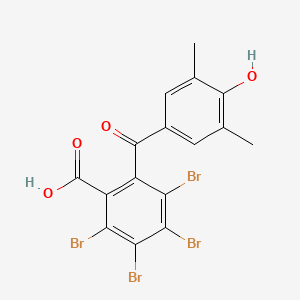
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)

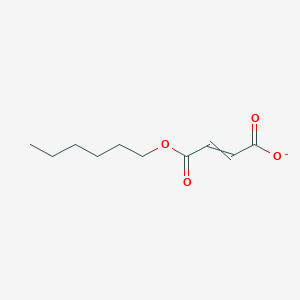
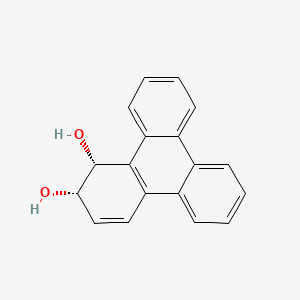
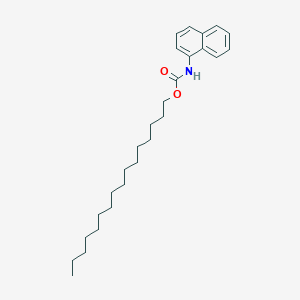
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
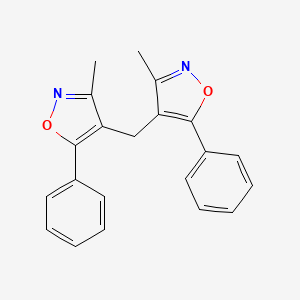
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)

